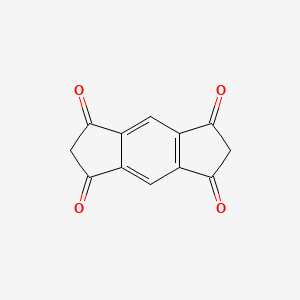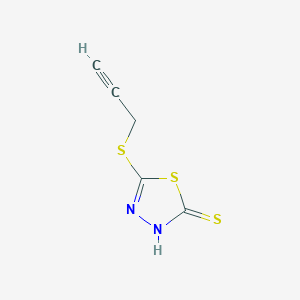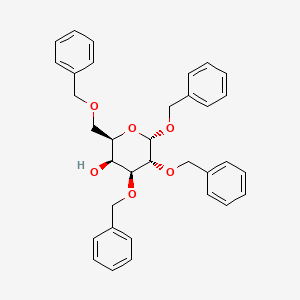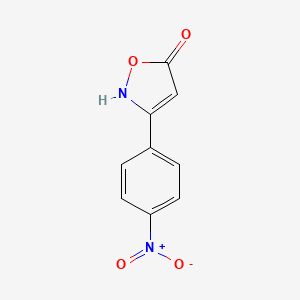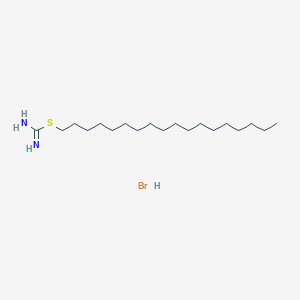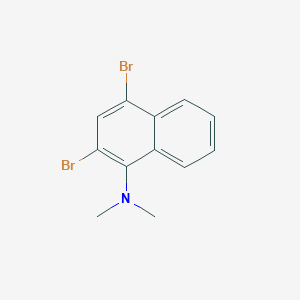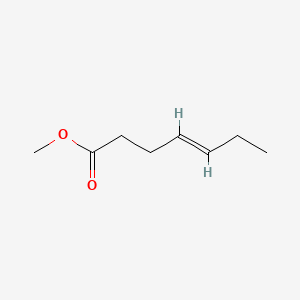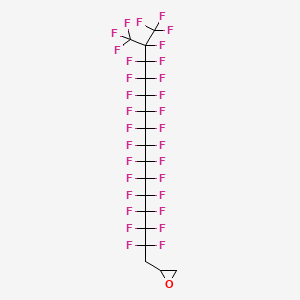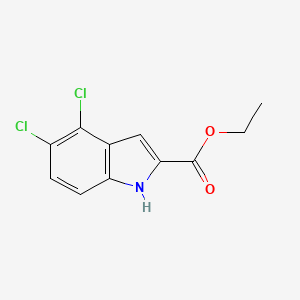
ethyl 4,5-dichloro-1H-indole-2-carboxylate
Descripción general
Descripción
Ethyl 4,5-dichloro-1H-indole-2-carboxylate is an organic chemical compound that is a reaction component, reagent, and useful scaffold in the synthesis of pharmaceuticals . It has a molecular weight of 258.1 g/mol and a formula of C11H9Cl2NO2 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused to a pyrrole ring, characteristic of indole compounds . The InChI key for this compound is PISLFLJLHWFZPG-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is a versatile building block for the synthesis of complex compounds . It can be used as a speciality chemical or research chemical .It has a molecular weight of 258.1 g/mol and a formula of C11H9Cl2NO2 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthetic Utility
Ethyl 4,5-dichloro-1H-indole-2-carboxylate serves as a key intermediate in the synthesis of potential glycine site N-methyl-D-aspartate receptor antagonists. This compound is a crucial component in the creation of various derivatives with potential pharmacological applications, especially in the context of receptor antagonism (Fabio & Pentassuglia, 1998).
Intermediate in Organic Synthesis
The compound is used in the preparation of ethyl 5-formyl-1H-indole-2-carboxylates. This transformation demonstrates its importance in the synthesis of complex organic structures, highlighting its role as a versatile building block (Pete, Parlagh, & Tőke, 2003).
Catalytic Transformations
It is involved in reactions leading to ethyl 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates. Such reactions underscore the compound's reactivity and its utility in accessing a variety of indole derivatives (Beccalli, Marchesini, & Pilati, 1994).
Role in Heterocyclic Chemistry
this compound is used for synthesizing formyl-1H-indole-2-carboxylates, showcasing its importance in the field of heterocyclic chemistry and the synthesis of heterocyclic compounds (Pete, Szöllösy, & Szokol, 2006).
Diverse Synthetic Pathways
This compound is involved in Friedel-Crafts reactions, which are essential for producing a range of acylindole derivatives. Such reactions demonstrate its adaptability in various synthetic pathways (Murakami et al., 1988).
Biological and Medicinal Research
Antibacterial Applications
Derivatives of this compound have been synthesized and shown to exhibit significant antibacterial activity. This underscores its potential in the development of new antibacterial agents (Mir & Mulwad, 2009).
Anti-Inflammatory Potential
Some derivatives have been identified as potent inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory responses. This suggests its utility in the creation of anti-inflammatory therapeutics (Karg et al., 2009).
Structural Optimization in Drug Discovery
this compound derivatives have been synthesized and structurally optimized for antitumor activities, highlighting its importance in drug discovery and development (Hu et al., 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ethyl 4,5-dichloro-1H-indole-2-carboxylate, a derivative of indole, is known to interact with various targets. Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
The mode of action of this compound is largely dependent on its interaction with its targets. Indole derivatives, including this compound, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities result from the compound’s interaction with its targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given the broad spectrum of biological activities of indole derivatives . The compound can influence various biochemical pathways, leading to downstream effects that contribute to its overall biological activity .
Result of Action
The result of the action of this compound at the molecular and cellular levels is multifaceted, given the compound’s broad spectrum of biological activities . For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A .
Propiedades
IUPAC Name |
ethyl 4,5-dichloro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISLFLJLHWFZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


